

Technical Guide: 2-(4-Methoxy-2-methylphenyl)benzoic Acid[1][2]

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Compound of Interest

Compound Name:	2-(4-Methoxy-2-methylphenyl)benzoic acid
CAS No.:	854236-46-7
Cat. No.:	B6364886

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Nomenclature and Structural Identity

The primary objective is to define the rigorous IUPAC designation for the molecule colloquially known as **2-(4-Methoxy-2-methylphenyl)benzoic acid**.^{[1][2]} This compound belongs to the class of biphenyl-2-carboxylic acids, a structural motif characterized by significant steric strain due to ortho-substitution.^{[1][2]}

Systematic IUPAC Name

The Preferred IUPAC Name (PIN) is derived by treating the biphenyl system as the parent structure, with the carboxylic acid group determining the numbering priority.

Preferred Name: 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid^[1]

Nomenclature Breakdown:

- Parent Structure: [1,1'-Biphenyl]-2-carboxylic acid.^{[1][2]}

- Ring A (Principal Chain): The benzene ring bearing the carboxylic acid (-COOH) is assigned priority.[1] The carbon attached to the second ring is C1, and the carboxyl-bearing carbon is C2.
- Ring B (Substituent): The attached phenyl ring is denoted with primes (').[2] The attachment point is C1'.[2]
- Substituents on Ring B:
 - Methyl group: Located at position 2' (ortho to the biphenyl bond).[2]
 - Methoxy group: Located at position 4' (para to the biphenyl bond).[2]
- Alphabetical Order: Methoxy precedes Methyl.[1][2]

Structural Descriptors[1][2][3]

- Molecular Formula:
[3]
- Molecular Weight: 242.27 g/mol [1][3]
- SMILES: COc1ccc(c(c1)C)c2ccccc2C(=O)O
- Steric Considerations: The presence of the carboxylic acid at C2 and the methyl group at C2' creates a "twisted" biphenyl conformation.[2] This steric hindrance restricts rotation around the C1-C1' bond, potentially leading to atropisomerism under specific conditions, although the barrier to rotation is typically lower than in tetra-ortho-substituted systems.[1]

Synthetic Methodology

The synthesis of sterically hindered biphenyls requires robust catalytic systems.[2] The standard protocol utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][2] Due to the steric bulk at the 2 and 2' positions, standard catalysts (e.g.,

) may suffer from slow oxidative addition or reductive elimination. High-activity phosphine ligands are recommended.[1][2]

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C1-C1').^{[1][2]}

- Fragment A (Electrophile): 2-Bromobenzoic acid (or its ester, methyl 2-bromobenzoate).^{[1][2]}
- Fragment B (Nucleophile): (4-Methoxy-2-methylphenyl)boronic acid.^{[1][2]}

Optimized Experimental Protocol

Objective: Synthesis of 4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid on a 10 mmol scale.

Reagents:

- Methyl 2-bromobenzoate (1.0 eq)^[1]
- (4-Methoxy-2-methylphenyl)boronic acid (1.2 eq)^[1]
- Catalyst:
(2 mol%)
- Ligand: S-Phos (4 mol%) — Selected for stability and efficiency with hindered substrates.^[1]
- Base:
(3.0 eq)
- Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

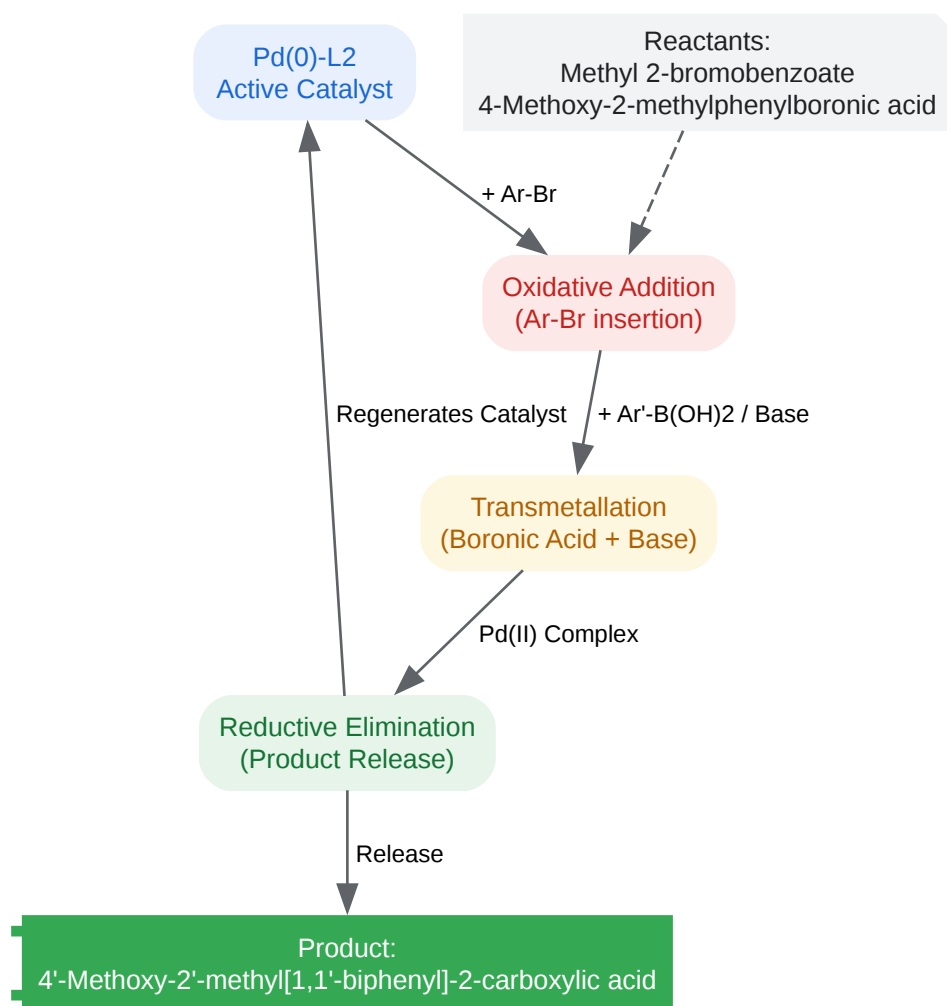
- Inertion: Charge a 100 mL Schlenk flask with Methyl 2-bromobenzoate (2.15 g, 10 mmol), boronic acid (1.99 g, 12 mmol),
(45 mg), S-Phos (164 mg), and
(6.36 g). Evacuate and backfill with Argon (

).[2]

- Solvation: Add degassed Toluene (40 mL) and Water (4 mL) via syringe.
- Reaction: Heat the mixture to 100°C for 12 hours with vigorous stirring. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4]
- Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (mL) and brine. Dry the organic phase over and concentrate in vacuo.
- Hydrolysis (Ester Cleavage): Dissolve the crude ester in THF/MeOH/Water (2:1:1). Add LiOH (5 eq) and stir at 50°C for 4 hours.
- Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2][4][5] Recrystallize the solid from Ethanol/Water to yield the pure acid.[2]

Mechanistic Pathway & Visualization[1][2]

The following diagram illustrates the catalytic cycle for the formation of the hindered biphenyl core, emphasizing the role of the bulky S-Phos ligand in facilitating the coupling of ortho-substituted partners.



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered ortho-substituted aryl halides.[1]

Applications and Reactivity

Precursor to Fluorenones

This molecule is a critical intermediate for the synthesis of substituted fluorenones via intramolecular Friedel-Crafts acylation.[1][2]

- Reaction: Treatment of the acid with polyphosphoric acid (PPA) or thionyl chloride followed by induces cyclization.[2]

- Product: 3-Methoxy-1-methyl-9H-fluoren-9-one. [1][2]
- Utility: Fluorenones are privileged scaffolds in antiviral research and organic electronics (OLEDs). [2]

Medicinal Chemistry (SGLT2 Context)

While modern SGLT2 inhibitors (e.g., Dapagliflozin) typically utilize a diphenylmethane bridge, the biphenyl scaffold represents an alternative pharmacophore. The 4'-methoxy group mimics the glucose-binding orientation, while the carboxylic acid can be bioisosterically replaced (e.g., with a tetrazole) to modulate solubility and metabolic stability.

Comparative Data: Biphenyl vs. Diphenylmethane Scaffolds

Feature	Biphenyl Scaffold	Diphenylmethane Scaffold (Gliflozins)
Linker	Direct C-C bond ()	Methylene bridge ()
Conformation	Rigid, twisted (dihedral ~60-90°)	Flexible, "butterfly" shape
Metabolic Stability	High (no benzylic oxidation)	Moderate (susceptible to benzylic oxidation)
Target Class	Fluorenones, Angiotensin II Antagonists	SGLT2 Inhibitors

Analytical Characterization

To validate the synthesis of 4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid, the following spectral signatures are expected:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 12.5 (s, 1H, -COOH)
 - 7.8 - 7.3 (m, 4H, Ring A protons)

- 7.1 (d, 1H, H-6' on Ring B)
- 6.8 (s, 1H, H-3' on Ring B)
- 6.7 (d, 1H, H-5' on Ring B)
- 3.8 (s, 3H, -OCH₃)
- 2.1 (s, 3H, -CH₃) — Note: Upfield shift due to shielding from the orthogonal ring.
- Mass Spectrometry (ESI-):
 - Calculated
: 241.09
 - Observed
: 241.1[1]

References

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